molecular formula C13H22N2S B13009436 1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-amine

1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-amine

Cat. No.: B13009436
M. Wt: 238.39 g/mol
InChI Key: OVWMUOVFDSVIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-amine is an organic compound that belongs to the class of amines. This compound features a pyridine ring substituted with a tert-butylthio group and a methyl group, along with a propan-1-amine side chain. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the tert-butylthio and methyl groups. The final step involves the attachment of the propan-1-amine side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-amine has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine: Similar structure but lacks the methyl group.

    1-(4-methylpyridin-3-yl)propan-1-amine: Similar structure but lacks the tert-butylthio group.

    1-(6-(tert-Butylthio)-pyridin-3-yl)ethan-1-amine: Similar structure but has an ethan-1-amine side chain instead of propan-1-amine.

Uniqueness

1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-amine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research applications, as it can interact with different molecular targets and participate in diverse chemical reactions.

Properties

Molecular Formula

C13H22N2S

Molecular Weight

238.39 g/mol

IUPAC Name

1-(6-tert-butylsulfanyl-4-methylpyridin-3-yl)propan-1-amine

InChI

InChI=1S/C13H22N2S/c1-6-11(14)10-8-15-12(7-9(10)2)16-13(3,4)5/h7-8,11H,6,14H2,1-5H3

InChI Key

OVWMUOVFDSVIDB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1C)SC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.